Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-
Overview
Description
Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-: is an organic compound with the molecular formula C12H18BrN . It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a bromine atom and two 1-methylethyl groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- typically involves the bromination of 2,6-diisopropylbenzenamine. The process can be carried out by adding bromine to a solution of 2,6-diisopropylbenzenamine in a suitable solvent such as methanol or acetic acid. The reaction is usually conducted at low temperatures to control the rate of bromination and to ensure selective substitution at the desired position .
Industrial Production Methods: In an industrial setting, the production of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves the use of large-scale reactors where the reaction conditions are carefully monitored and controlled. The process includes the addition of bromine to a cooled solution of 2,6-diisopropylbenzenamine, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzenamines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of hyperbranched ethylene oligomers and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves its interaction with various molecular targets. The bromine atom and the 1-methylethyl groups influence the compound’s reactivity and its ability to interact with enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or its potential biological activities .
Comparison with Similar Compounds
Benzenamine, 2,6-bis(1-methylethyl)-: Lacks the bromine atom, leading to different reactivity and applications.
Benzenamine, N-(2-bromophenyl)-2,6-bis(1-methylethyl)-:
Uniqueness: Its specific substitution pattern makes it valuable for targeted chemical synthesis and industrial applications .
Properties
IUPAC Name |
2-bromo-4,6-di(propan-2-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAWZFAERNUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272957 | |
Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-42-4 | |
Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79069-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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